molecular formula C8H13ClN2 B1626744 (3-Ethylphenyl)hydrazine hydrochloride CAS No. 60481-49-4

(3-Ethylphenyl)hydrazine hydrochloride

Cat. No. B1626744
CAS RN: 60481-49-4
M. Wt: 172.65 g/mol
InChI Key: JWJSWCNKBBQJMP-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)hydrazine hydrochloride, also known as 3-EPH, is a chemical compound that is commonly used in scientific research. It is a hydrazine derivative and is used in the synthesis of various organic compounds.

Scientific Research Applications

Environmental Monitoring and Pollutants

Detection in Environmental Samples : (3-Ethylphenyl)hydrazine hydrochloride and its derivatives have been the subject of environmental studies due to their occurrence as contaminants. A review focusing on the monitoring of water organic pollutants identified by EU guidelines highlights the need for comprehensive knowledge on the chemical status of Earth's surface water. This includes a variety of organic pollutants, among which hydrazine derivatives could be included due to their potential environmental impact (Sousa et al., 2018).

Chemical Synthesis and Industrial Applications

Synthesis and Use of Carcinogenic Hydrazines : A review detailing the natural occurrence, synthetic production, and use of carcinogenic hydrazines and related chemicals, including (3-Ethylphenyl)hydrazine hydrochloride, discusses their presence in nature and their extensive use in pharmaceuticals, agriculture, and as industrial chemicals. This comprehensive review emphasizes the environmental and health risks posed by these compounds (Tóth, 2000).

Pharmaceutical Applications and Research

Pharmacological Effects and Toxicology : Research into the pharmacological effects and potential therapeutic applications of hydrazines has been ongoing. However, a significant concern is their toxicity and carcinogenicity, making their use in medicine highly regulated and subject to extensive safety evaluations. Specific reviews and studies have been conducted to understand the toxicological profiles of hydrazines, aiming to mitigate their risks while exploring their potential benefits in pharmaceuticals (Elder, Snodin, & Teasdale, 2011).

properties

IUPAC Name

(3-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJSWCNKBBQJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512428
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylphenyl)hydrazine hydrochloride

CAS RN

60481-49-4
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.